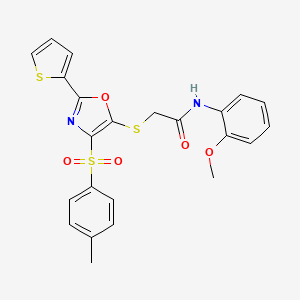![molecular formula C15H12N6O B11441014 N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine](/img/structure/B11441014.png)
N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine is a complex organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their unique structural features, which include a five-membered ring containing four nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the tetrazole ring, which is fused with a phthalazine moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate hydrazine derivative with a nitrile compound under acidic conditions to form the tetrazole ring. The phthalazine moiety can be introduced through a cyclization reaction involving a suitable precursor. The final step involves the introduction of the methoxyphenyl group through a substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the tetrazole ring or the phthalazine moiety, leading to the formation of reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
Scientific Research Applications
N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The tetrazole ring and the phthalazine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine can be compared with other tetrazole derivatives, such as:
N-(4-ethoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine: This compound has an ethoxy group instead of a methoxy group, which may alter its chemical and biological properties.
Tetrazolo[1,5-c]quinazoline-5-thione: This compound has a quinazoline ring instead of a phthalazine ring, leading to different reactivity and applications.
The unique combination of the methoxyphenyl group and the phthalazine moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N6O |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)tetrazolo[5,1-a]phthalazin-6-amine |
InChI |
InChI=1S/C15H12N6O/c1-22-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)15-17-19-20-21(15)18-14/h2-9H,1H3,(H,16,18) |
InChI Key |
FIFLOWBIBJQVDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN3C(=NN=N3)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]butanamide](/img/structure/B11440934.png)
![N-(4-Ethoxyphenyl)-5-[(E)-[(2-hydroxyphenyl)methylidene]amino]-1H-pyrazole-4-carboxamide](/img/structure/B11440936.png)
![N,3-bis(4-ethylphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11440958.png)
![6-bromo-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440973.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11440993.png)

![2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-phenylpropanamide](/img/structure/B11441005.png)
![N-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11441011.png)
![N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11441021.png)

![8-(2-methoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441033.png)
![3-(2-ethoxyphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441038.png)
![8-(2,5-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11441042.png)
![Dimethyl 2-{[(4-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B11441046.png)
